Sitagliptin Carbamoyl beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sitagliptin Carbamoyl beta-D-Glucuronide is a metabolite of Sitagliptin, a medication primarily used to treat type 2 diabetes. This compound plays a significant role in the metabolic pathways associated with glucose regulation and has been the subject of various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sitagliptin Carbamoyl beta-D-Glucuronide typically involves the conjugation of Sitagliptin with glucuronic acid. This reaction is often carried out under acidic or neutral conditions, using enzymes such as glucuronidases or chemical catalysts to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale enzymatic reactions or chemical synthesis processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
化学反应分析
Types of Reactions: Sitagliptin Carbamoyl beta-D-Glucuronide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities and properties.
科学研究应用
Sitagliptin Carbamoyl beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference compound in studies related to glucuronidation and drug metabolism.
Biology: Researchers use it to investigate the metabolic pathways and enzyme activities involved in drug processing.
Medicine: It serves as a model compound for developing new diabetes medications and understanding the pharmacokinetics of Sitagliptin.
Industry: The compound is utilized in the pharmaceutical industry for quality control and the development of analytical methods.
作用机制
The mechanism by which Sitagliptin Carbamoyl beta-D-Glucuronide exerts its effects involves its role as a metabolite of Sitagliptin. Sitagliptin inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels. The glucuronidation of Sitagliptin results in a more water-soluble form that can be more easily excreted by the kidneys.
Molecular Targets and Pathways:
DPP-4 Inhibition: The primary molecular target is DPP-4, an enzyme involved in the degradation of incretin hormones.
Incretin Hormones: The pathways involved include the regulation of insulin and glucagon levels, which are crucial for glucose homeostasis.
相似化合物的比较
Metformin Glucuronide
Pioglitazone Glucuronide
Glimepiride Glucuronide
Sitagliptin itself
属性
IUPAC Name |
(3R,4R,5R,6R)-3,4,5-trihydroxy-6-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamoyloxy]oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F6N5O9/c24-10-6-12(26)11(25)4-8(10)3-9(30-22(41)43-20-17(38)15(36)16(37)18(42-20)19(39)40)5-14(35)33-1-2-34-13(7-33)31-32-21(34)23(27,28)29/h4,6,9,15-18,20,36-38H,1-3,5,7H2,(H,30,41)(H,39,40)/t9-,15-,16-,17-,18?,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDZQUQEXZXGMZ-NFUVLYPOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)O[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F6N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。